molecular formula C24H16O7 B2997130 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-99-9

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B2997130
CAS No.: 637752-99-9
M. Wt: 416.385
InChI Key: GFLYMJMLRBBHNZ-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one family, characterized by a fused benzopyran-4-one core. The structure includes a 2-methoxyphenyl substituent at position 3 and a benzo[d][1,3]dioxole-5-carboxylate moiety at position 5. The benzo[d][1,3]dioxole (also known as 1,3-benzodioxole) group is a bicyclic system with two oxygen atoms, contributing to enhanced metabolic stability and lipophilicity compared to simpler aromatic esters.

Properties

IUPAC Name

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7/c1-27-19-5-3-2-4-16(19)18-12-28-21-11-15(7-8-17(21)23(18)25)31-24(26)14-6-9-20-22(10-14)30-13-29-20/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLYMJMLRBBHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 2-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization to form the chromone structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown significant potential in scientific research due to its diverse biological activities. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties . In the field of medicine , it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate exerts its effects involves inhibition of specific molecular targets such as enzymes and receptors. The compound interacts with these targets, leading to the modulation of various cellular pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the chromen-4-one core, which influence their physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Molecular Weight (g/mol) Substituents (Position) Key Biological Targets BBB Permeation Toxicity Profile References
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate ~474.1 3: 2-methoxyphenyl; 7: 1,3-benzodioxole AChE, BChE, MAO-A/B Yes Non-toxic
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate (F0850-4777) ~406.4 3: 2-methoxyphenyl; 7: 4-methylbenzoate AChE, BChE Yes Non-toxic
[3-(4-Ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate ~474.1 3: 4-ethoxycarbonylphenoxy; 7: 1,3-benzodioxole Not reported Not determined Not reported
3-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-4H-chromen-7-yl acetate (31a) ~352.3 3: 1,3-benzodioxole; 7: acetate Synthetic intermediate Not applicable Not reported
3-(3-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate ~486.4 3: 3-methoxyphenoxy; 2: methyl; 7: 1,3-benzodioxole Not reported Not determined Not reported

Key Findings from Comparative Studies

Bioactivity and Target Specificity: The target compound demonstrates dual inhibition of AChE and BChE, critical enzymes in AD pathology. Its 1,3-benzodioxole group enhances binding stability compared to the 4-methylbenzoate analogue (F0850-4777), as shown by molecular dynamics (MD) simulations . The 2-methoxyphenyl group at position 3 improves selectivity for MAO-A/B compared to analogues with phenoxy or methyl substituents .

Physicochemical Properties: The benzo[d][1,3]dioxole-5-carboxylate moiety increases lipophilicity (logP ~3.5) compared to the acetate derivative (31a, logP ~2.1), enhancing blood-brain barrier (BBB) permeability . All compounds comply with Lipinski’s rule (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10), ensuring oral bioavailability .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving esterification and cyclization, similar to derivatives like 31a–c. However, the incorporation of 1,3-benzodioxole necessitates specialized reagents (e.g., boron trifluoride etherate) .

Biological Activity

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound belonging to the chromone family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • IUPAC Name : [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
  • CAS Number : 637752-99-9
  • Molecular Weight : 416.385 g/mol
  • Molecular Structure : The compound features a chromone core with a methoxyphenyl group and a benzo[d][1,3]dioxole moiety.

Synthesis

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step organic reaction process. One common method includes:

  • Knoevenagel Condensation : This involves the condensation of 2-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base like piperidine.
  • Cyclization : The intermediate undergoes cyclization to form the chromone structure.

Advanced techniques such as microwave-assisted synthesis may enhance yield and efficiency.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases.

CompoundIC50 (μM)Activity
3-(2-Methoxyphenyl)-4-oxoTBDAntioxidant
Similar Chromone Derivative12.5Antioxidant

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory mediators. For instance, it has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.

Study ReferenceInhibition (%)Mediator
70%NO
65%PGE2

Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (μM)Activity
MCF-715.0Cytotoxic
A54920.5Cytotoxic

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effects of 3-(2-methoxyphenyl)-4-oxo on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic application in breast cancer treatment.
  • Case Study on Anti-inflammatory Mechanism :
    Another study focused on the anti-inflammatory mechanism of this compound, highlighting its ability to downregulate NF-kB signaling pathways in LPS-stimulated macrophages.

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